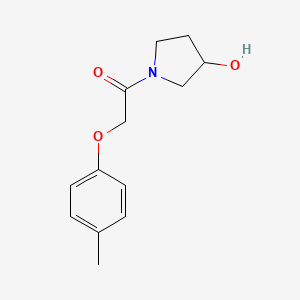

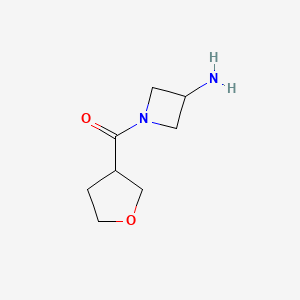

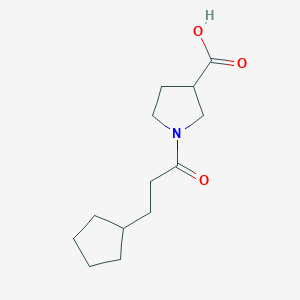

3-叠氮化物-1-(2-乙氧基苯甲基)氮杂环丁烷

描述

Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles that are analogues of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

The systematical thermal behaviors of 3-Azido-1-(2-ethoxybenzyl)azetidine (ADNAZ) was investigated in this research and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C. The final mass loss of ADNAZ under atmospheric pressure is 88.2% .科学研究应用

有效的 S1P 受体调节剂的合成

一项研究重点关注开发 S1P1 激动剂以治疗多发性硬化症,确定 (E)-1-(4-(1-(((4-环己基-3-(三氟甲基)苄基)氧代)亚氨基)乙基)-2-乙基苄基)氮杂环丁烷-3-羧酸 (BAF312,西庞莫德) 作为有效的调节剂。这一发现得益于从 FTY720 开始的广泛构效关系研究,证明了氮杂环丁烷衍生物在创建选择性受体调节剂中的效用 (Shifeng Pan 等人,2013)。

药物设计和合成中的探索

另一个值得注意的应用涉及手性四取代氮杂环丁烷的合成,其中包括具有三个手性中心的衍生物。这些化合物由甲硅烷基保护的 Z-γ-取代烯二酸二甲酯和亚氨基-硫叶立德制备,具有高收率和立体控制。该工艺展示了基于氮杂环丁烷的框架在构建具有药物发现和开发潜力的复杂分子方面的多功能性 (Kostiantyn O. Marichev 等人,2019)。

药物发现和分子修饰

对取代的 [[3(S)-(酰胺基)-2-氧代-1-氮杂环丁基]氧代]乙酸的合成和生物活性的研究揭示了氮杂环丁烷衍生物作为一类新型 β-内酰胺类抗生素的潜力。这项研究重点关注氮杂环丁烷环上的化学修饰,以提高对革兰氏阴性菌的抗菌活性,强调了氮杂环丁烷支架在抗生素开发中的适应性 (S. Woulfe 和 M. Miller,1985)。

前药设计中的进步

除了直接药物开发外,氮杂环丁烷衍生物还有助于设计旨在改善药代动力学性质的前药。一项关于 5-卤代-6-烷氧基(或叠氮化物)-5,6-二氢-3'-叠氮化物-3'-脱氧胸苷非对映异构体作为 AZT 的潜在前药的合成、体外生物稳定性和抗 HIV 活性的研究突出了这一应用。这些化合物旨在增强亲脂性和脑传递,展示了氮杂环丁烷结构在修饰药物候选物以克服生物屏障中的战略性用途 (R. Kumar 等人,1994)。

未来方向

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . In this review, we provide an overview of the synthesis, reactivity and application of azetidines that have been published in the last years with a focus on the most recent advances, trends and future directions .

作用机制

Target of Action

The specific targets of “3-Azido-1-(2-ethoxybenzyl)azetidine” are currently unknown. Azetidines and aziridines are known to be used as building blocks for polyamines , which are involved in various biological processes.

Mode of Action

Without specific studies on “3-Azido-1-(2-ethoxybenzyl)azetidine”, it’s difficult to determine its exact mode of action. Azetidines and aziridines are known to undergo ring-opening polymerization .

属性

IUPAC Name |

3-azido-1-[(2-ethoxyphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-17-12-6-4-3-5-10(12)7-16-8-11(9-16)14-15-13/h3-6,11H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXJMFUGOBJSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)

![2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine](/img/structure/B1488773.png)

![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)

![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)